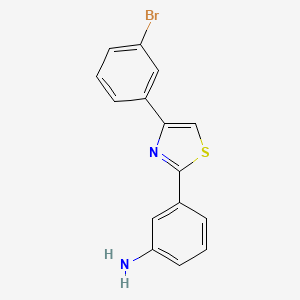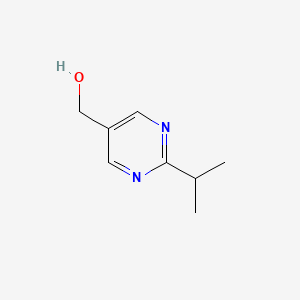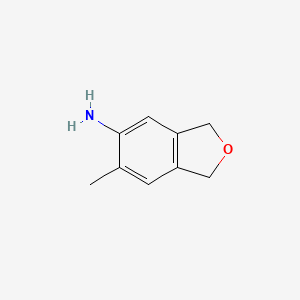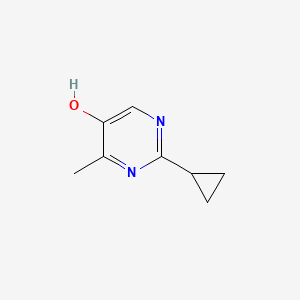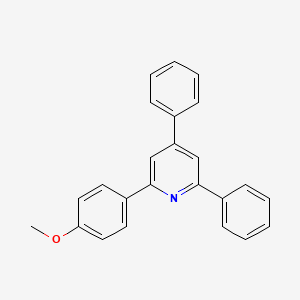
2-(4-Methoxyphenyl)-4,6-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4,6-diphenylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and two phenyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methoxyphenyl)-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-hydroxyphenyl)-4,6-diphenylpyridine.
Reduction: Formation of 2-(4-methoxyphenyl)-4,6-diphenylpiperidine.
Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-4,6-diphenylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-4,6-diphenylpiperidine: A reduced form of the compound with a piperidine ring.
2-(4-Hydroxyphenyl)-4,6-diphenylpyridine: An oxidized form with a hydroxyl group.
2-(4-Bromophenyl)-4,6-diphenylpyridine: A halogenated derivative.
Uniqueness: 2-(4-Methoxyphenyl)-4,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C24H19NO |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(25-24)19-10-6-3-7-11-19/h2-17H,1H3 |
InChI-Schlüssel |
SHONQSDBLMOXKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


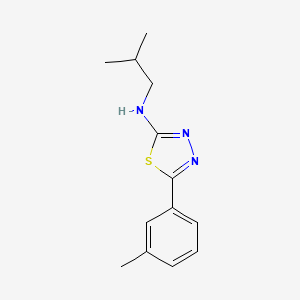
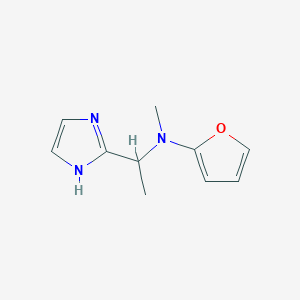
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)

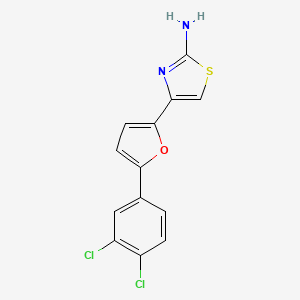

![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
